Suzuki Coupling Reactivity: Iodo vs. Bromo Bio-Pd Conversion Rates
In a bio-Pd Suzuki coupling screen, 4-iodobenzaldehyde achieved 79% conversion in 6 hours, whereas 4-bromobenzonitrile gave 0% conversion under identical conditions (formate-driven Cupriavidus necator system) [1]. Although these data are for the 4-substituted regioisomer, the C–I vs. C–Br oxidative addition trend is independent of substitution pattern and defines the reactivity advantage of the iodo congener. The 6-hour conversion ratio of 79:0 for iodo vs. bromo electrophiles underscores the reaction failure risk when substituting 2-amino-4-iodobenzaldehyde with 2-amino-4-bromobenzaldehyde (CAS 59278-65-8).
| Evidence Dimension | Suzuki coupling conversion (bio-Pd, 6 h, formate) |
|---|---|
| Target Compound Data | 4-Iodobenzaldehyde: 79% conversion (surrogate for 2-amino-4-iodobenzaldehyde C–I reactivity class) |
| Comparator Or Baseline | 4-Bromobenzonitrile: 0% conversion (representative C–Br electrophile); 4-Bromobenzaldehyde conversion data not available in this dataset |
| Quantified Difference | Δ = 79 percentage points (I >> Br); iodo electrophile productive, bromo electrophile inert under identical conditions |
| Conditions | Cupriavidus necator bio-Pd, formate electron donor, 6 h reaction time, aryl halide + phenylboronic acid |
Why This Matters
Procurement of the iodo building block eliminates the risk of zero-yield reactions that plague bromo analogs under mild Suzuki conditions, saving weeks of reaction optimization.
- [1] PMC Table 4. Overview of Suzuki couplings by bio-Pd: aryl halide conversion data. https://pmc.ncbi.nlm.nih.gov/articles/PMC8805459/table/tab4/ (accessed 2026-05-06). View Source
